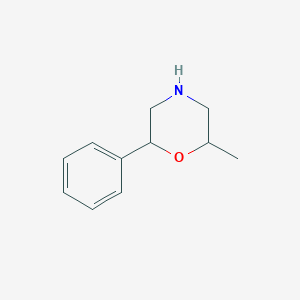

2-Methyl-6-phenylmorpholine

CAS No.: 59630-16-9

Cat. No.: VC7984152

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59630-16-9 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 2-methyl-6-phenylmorpholine |

| Standard InChI | InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |

| Standard InChI Key | OEIVXYYFUJADLC-UHFFFAOYSA-N |

| SMILES | CC1CNCC(O1)C2=CC=CC=C2 |

| Canonical SMILES | CC1CNCC(O1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Variants

Core Structure and Isomerism

The morpholine backbone of 2-methyl-6-phenylmorpholine consists of an oxygen and nitrogen atom within a six-membered ring. The methyl and phenyl substituents at positions 2 and 6 introduce stereochemical complexity. Four stereoisomers are possible due to the two chiral centers at carbons 2 and 6:

-

(2R,6R)-2-methyl-6-phenylmorpholine

-

(2S,6S)-2-methyl-6-phenylmorpholine

-

(2R,6S)-2-methyl-6-phenylmorpholine

-

(2S,6R)-2-methyl-6-phenylmorpholine

The racemic mixture (rac)-(2R,6S)-2-methyl-6-phenylmorpholine (CAS: 1809186-11-5) and enantiopure forms like (2S)-2-methyl-6-phenylmorpholine (CAS: 1822297-53-9) have been documented in chemical databases .

Table 1: Stereoisomers and Associated CAS Numbers

| Stereoisomer | CAS Number | Molecular Weight | Purity |

|---|---|---|---|

| (2S)-2-methyl-6-phenyl | 1822297-53-9 | 177.24 | N/A |

| rac-(2R,6S)-2-methyl-6-phenyl | 1809186-11-5 | 177.24 | 97% |

| (2S,6s)-2-methyl-6-phenyl | 1350769-48-0 | 177.24 | 95% |

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, general strategies involve:

-

Ring-Closing Reactions: Cyclization of β-amino alcohols with aldehydes or ketones.

-

Substitution Reactions: Introducing methyl and phenyl groups via nucleophilic substitution on a pre-formed morpholine ring.

-

Catalytic Asymmetric Synthesis: Chiral catalysts to achieve enantioselective synthesis of specific stereoisomers .

The InChI code \text{1S/C}_{11}\text{H}_{15}\text{NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 indicates a saturated morpholine ring with substituents in equatorial positions .

Industrial Production

Primary manufacturing occurs in China, with suppliers like Ambeed, Inc. offering the compound as a liquid under controlled storage conditions (2–8°C, sealed, and protected from light) . Scalability is limited by the need for stereochemical control, which impacts yield and cost.

Physicochemical Properties

Physical State and Stability

2-Methyl-6-phenylmorpholine is a liquid at room temperature with a density and boiling point yet to be experimentally determined. It is sensitive to light and moisture, requiring storage in dark, dry environments .

Table 2: Documented Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 177.24 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | 2–8°C | |

| Purity | 95–97% |

Applications and Research Utility

Organic Synthesis

Its chiral centers make it valuable for asymmetric catalysis and ligand design. Researchers have explored its use in synthesizing enantiomerically pure compounds for material science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume